Cas no 2416229-69-9 (9-aminobicyclo5.2.0nonane-8-carboxylic acid)

9-aminobicyclo5.2.0nonane-8-carboxylic acid structure
2416229-69-9 structure
Product Name:9-aminobicyclo5.2.0nonane-8-carboxylic acid
CAS No:2416229-69-9
MF:C10H17NO2
MW:183.24748301506
MDL:MFCD32667386
CID:5674922
PubChem ID:68047272
Update Time:2025-10-30

9-aminobicyclo5.2.0nonane-8-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-26667025
    • SCHEMBL10148074
    • 2416229-69-9
    • 9-aminobicyclo[5.2.0]nonane-8-carboxylic acid
    • 9-aminobicyclo5.2.0nonane-8-carboxylic acid
    • MDL: MFCD32667386
    • Inchi: 1S/C10H17NO2/c11-9-7-5-3-1-2-4-6(7)8(9)10(12)13/h6-9H,1-5,11H2,(H,12,13)
    • InChI Key: JUHYHWKKDUDCPI-UHFFFAOYSA-N
    • SMILES: OC(C1C(C2CCCCCC21)N)=O

Computed Properties

  • Exact Mass: 183.125928785g/mol
  • Monoisotopic Mass: 183.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 63.3Ų

9-aminobicyclo5.2.0nonane-8-carboxylic acid Pricemore >>

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9-aminobicyclo5.2.0nonane-8-carboxylic acid Related Literature

Additional information on 9-aminobicyclo5.2.0nonane-8-carboxylic acid

Introduction to 9-aminobicyclo[5.2.0]nonane-8-carboxylic acid (CAS No: 2416229-69-9)

9-aminobicyclo[5.2.0]nonane-8-carboxylic acid, identified by the chemical identifier CAS No: 2416229-69-9, is a structurally unique compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This bicyclic amine derivative features a complex three-dimensional framework, which contributes to its distinct chemical properties and potential biological activities. The compound's molecular structure consists of a nonane backbone embedded within a bicyclic system, with an amine functional group and a carboxylic acid moiety positioned strategically to influence its reactivity and interaction with biological targets.

The synthesis of 9-aminobicyclo[5.2.0]nonane-8-carboxylic acid represents a challenging yet fascinating endeavor in organic chemistry. The construction of the bicyclic framework requires precise control over reaction conditions and stereochemistry, often involving multi-step synthetic pathways that showcase the ingenuity of modern synthetic methodologies. Recent advancements in catalytic processes and transition-metal-mediated reactions have enabled more efficient and scalable production of such complex molecules, opening up new avenues for their exploration in drug discovery.

The pharmacological potential of 9-aminobicyclo[5.2.0]nonane-8-carboxylic acid has been extensively studied, particularly in the context of developing novel therapeutic agents. Its unique structural features suggest that it may interact with biological macromolecules in ways that conventional linear or planar compounds cannot. For instance, the rigid bicyclic core could stabilize binding interactions within active sites of enzymes or receptors, while the amine and carboxylic acid functional groups provide opportunities for further derivatization to enhance potency and selectivity.

Recent research has highlighted the compound's relevance in the development of small-molecule inhibitors targeting various disease-related pathways. Studies indicate that derivatives of 9-aminobicyclo[5.2.0]nonane-8-carboxylic acid may exhibit inhibitory effects on enzymes involved in inflammatory responses, making them promising candidates for treating conditions such as arthritis or autoimmune disorders. Additionally, the compound's ability to cross the blood-brain barrier has sparked interest in its potential applications for central nervous system (CNS) disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's.

The structural motif of 9-aminobicyclo[5.2.0]nonane-8-carboxylic acid also finds relevance in materials science, particularly in the design of chiral ligands for asymmetric catalysis. The rigid bicyclic framework can serve as an effective scaffold for constructing highly enantioselective catalysts, which are crucial for producing optically active pharmaceuticals with high purity and yield. Such advancements underscore the interdisciplinary nature of modern chemical research, where insights from organic synthesis, medicinal chemistry, and materials science converge to address complex challenges.

In conclusion, 9-aminobicyclo[5.2.0]nonane-8-carboxylic acid (CAS No: 2416229-69-9) is a multifaceted compound with significant implications across multiple domains of chemistry and biology. Its unique structural features, coupled with its demonstrated pharmacological potential, make it a valuable scaffold for drug discovery and an intriguing subject for further synthetic and mechanistic investigations. As research continues to uncover new applications for this compound, its importance in advancing both therapeutic modalities and fundamental chemical understanding is likely to grow.

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